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Compound of Interest

Compound Name: Erythromycin B

Cat. No.: B194142

This document provides a detailed Ultra-Performance Liquid Chromatography (UPLC) method
for the quantitative determination of erythromycin residues on manufacturing equipment
surfaces. This method is crucial for cleaning validation programs in the pharmaceutical industry
to prevent cross-contamination between batches.

Introduction

Erythromycin is a macrolide antibiotic used in various pharmaceutical formulations.[1] Effective
cleaning validation is essential to ensure that manufacturing equipment is free from residual
active pharmaceutical ingredients (APIs) like erythromycin before the production of the next
product. This UPLC method offers a rapid, sensitive, and specific approach for the detection
and quantification of erythromycin residues, ensuring compliance with regulatory requirements.
The method's short run time of 6 minutes allows for a significant reduction in analysis time
compared to traditional HPLC methods.[1]

Principle

This method utilizes reversed-phase UPLC with photodiode array (PDA) detection to separate
and quantify erythromycin from potential interferences. The separation is achieved on a C18
column with a gradient elution of a buffered mobile phase and an organic modifier. The method
has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and
sensitivity.[2][3]
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Materials and Reagents

o Erythromycin Reference Standard: USP or equivalent
» Solvents:
o Methanol (HPLC grade)
o Acetonitrile (HPLC grade)
o Water (Milli-Q or equivalent)
e Reagents:
o Disodium hydrogen phosphate
o Orthophosphoric acid
e Swabs: Low-residue swabs suitable for surface sampling

 Vials: Low-adsorption glass vials

Instrumentation and Chromatographic Conditions

A Waters Acquity UPLC System equipped with a quaternary gradient pump, autosampler,
column oven, and photodiode array detector was used for the method development and
validation.[2][3]

UPLC System and Parameters
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Parameter

Specification

UPLC System

Waters Acquity UPLC or equivalent

Column

ACQUITY UPLC BEH C18, 50 mm x 2.1 mm,
1.7 um

Column Temperature

50°C[1][2][3]

Mobile Phase A

Buffer:Methanol (35:65, v/v). The buffer is 2.84 g
of Disodium hydrogen phosphate in 1000 mL
water, with the pH adjusted to 8.50 + 0.05 using
diluted Orthophosphoric acid.[1][2][3]

Mobile Phase B

Methanol[1][2][3]

Flow Rate

0.5 mL/min[1][2][3]

Injection Volume

7.0 pL[1][2][3]

Detector

Photodiode Array (PDA)

Detection Wavelength

210 nm[1] or 215 nm[4][5][6]

Run Time

6 minutes[1]

Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 100 0

1.9 100 0

2.2 50 50

3.7 50 50

4.0 100 0

6.0 100 0

Experimental Protocols
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Preparation of Standard Solutions

e Stock Standard Solution (1000 ug/mL): Accurately weigh about 100 mg of Erythromycin
reference standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of diluent
(Mobile Phase A) and sonicate to dissolve. Dilute to volume with the diluent and mix well.

o Working Standard Solutions: Prepare a series of working standard solutions by diluting the
stock standard solution with the diluent to achieve concentrations ranging from the Limit of
Quantitation (LOQ) to 200% of the target residue limit.

Sample Collection (Swab Sampling)

» Define a specific surface area to be sampled (e.g., 10 cm x 10 cm).

+ Moisten a swab with the extraction solvent (e.g., Acetonitrile or a mixture of Acetonitrile and
water).[1][7]

o Swab the defined area using overlapping strokes in both horizontal and vertical directions.

¢ Place the swab head into a clean vial.

Sample Preparation

» To the vial containing the swab, add a defined volume of extraction solvent (e.g., 10.0 mL of
diluent).[1]

o Cap the vial and shake it for approximately 2 minutes to extract the erythromycin residue
from the swab.[1]

« Filter the sample solution through a 0.2 um Nylon filter into a clean UPLC vial.[1]

Method Validation Summary

The UPLC method was validated according to ICH guidelines, and the results are summarized
below.
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Validation Parameter

Result

Specificity

The method is specific for erythromycin, with no
interference from common excipients or

cleaning agents.

Linearity (Correlation Coefficient, r?)

> 0.999]1]

Limit of Detection (LOD)

Determined by injecting a series of dilute
solutions of the analyte.[1] A study using LC-MS
reported an LOD of 1.0 ng/mL.[8]

Limit of Quantitation (LOQ)

Determined by injecting a series of dilute
solutions of the analyte.[1] An LC-MS method
reported an LOQ of 10.0 ng/mL.[8]

Accuracy (% Recovery)

Within 98-102%

Precision (% RSD)

< 2.0%][1]

Solution Stability

Erythromycin standard and sample solutions
were found to be stable for up to 76 and 75

hours respectively when stored at 2°C to 8°C.[1]

Experimental Workflow and Logical Relationships
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Caption: Experimental workflow for UPLC-based cleaning validation of Erythromycin.
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Logical Relationship for Method Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note and Protocol: UPLC Method for
Cleaning Validation of Erythromycin Residues]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b194142#uplc-method-for-cleaning-validation-of-
erythromycin-residues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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